Cas no 1000343-56-5 (7-Chloro-5-iodo (1H)Indazole)

7-Chloro-5-iodo (1H)Indazole is a halogenated indazole derivative with significant utility in pharmaceutical and agrochemical research. Its unique structure, featuring both chloro and iodo substituents, enhances its reactivity and versatility as a building block in heterocyclic synthesis. This compound is particularly valuable in the development of biologically active molecules, including kinase inhibitors and antimicrobial agents, due to its ability to facilitate selective functionalization. Its high purity and stability under standard conditions make it a reliable intermediate for complex organic transformations. Researchers favor this compound for its well-defined chemical properties and compatibility with cross-coupling reactions, enabling precise modifications in drug discovery and material science applications.
7-Chloro-5-iodo (1H)Indazole structure
7-Chloro-5-iodo (1H)Indazole structure
商品名:7-Chloro-5-iodo (1H)Indazole
CAS番号:1000343-56-5
MF:C7H4N2ClI
メガワット:278.47706
MDL:MFCD09880077
CID:1124589
PubChem ID:24729518

7-Chloro-5-iodo (1H)Indazole 化学的及び物理的性質

名前と識別子

    • 7-chloro-5-iodo-1h-indazole
    • 7-Chloro-5-iodo(1H)indazole
    • 1000343-56-5
    • AMY24465
    • SCHEMBL20106977
    • CS-0131043
    • AS-79910
    • E79033
    • 1h-indazole,7-chloro-5-iodo-
    • 7-Chloro-5-iodo (1H)indazole
    • DTXSID40646840
    • DB-058245
    • 7-chloro-5-iodo-2H-indazole
    • 1H-Indazole, 7-chloro-5-iodo-
    • 7-Chloro-5-iodo (1H)Indazole
    • MDL: MFCD09880077
    • インチ: InChI=1S/C7H4ClIN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
    • InChIKey: TZBKZYKDFMZFCW-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C2=C1C=NN2)Cl)I

計算された属性

  • せいみつぶんしりょう: 277.91077g/mol
  • どういたいしつりょう: 277.91077g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 278.48g/mol
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 28.7Ų

7-Chloro-5-iodo (1H)Indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C585935-1mg
7-Chloro-5-iodo (1H)Indazole
1000343-56-5
1mg
$ 50.00 2022-06-06
eNovation Chemicals LLC
Y0997458-5g
7-Chloro-5-iodo (1H)indazole
1000343-56-5 95%
5g
$2000 2024-08-02
Chemenu
CM474890-1g
1H-Indazole, 7-chloro-5-iodo-
1000343-56-5 95%+
1g
$331 2023-02-19
1PlusChem
1P000128-250mg
1H-Indazole, 7-chloro-5-iodo-
1000343-56-5 98%
250mg
$243.00 2023-12-27
1PlusChem
1P000128-100mg
1H-Indazole, 7-chloro-5-iodo-
1000343-56-5 98%
100mg
$148.00 2023-12-27
Aaron
AR0001AK-1g
1H-Indazole, 7-chloro-5-iodo-
1000343-56-5 95%
1g
$419.00 2025-02-11
TRC
C585935-2mg
7-Chloro-5-iodo (1H)Indazole
1000343-56-5
2mg
$ 65.00 2022-06-06
TRC
C585935-10mg
7-Chloro-5-iodo (1H)Indazole
1000343-56-5
10mg
$ 135.00 2022-06-06
Chemenu
CM474890-250mg
1H-Indazole, 7-chloro-5-iodo-
1000343-56-5 95%+
250mg
$154 2023-02-19
A2B Chem LLC
AA00576-100mg
1H-Indazole, 7-chloro-5-iodo-
1000343-56-5 98%
100mg
$64.00 2024-01-05

7-Chloro-5-iodo (1H)Indazole 関連文献

7-Chloro-5-iodo (1H)Indazoleに関する追加情報

Recent Advances in the Study of 7-Chloro-5-iodo (1H)Indazole (CAS: 1000343-56-5): A Promising Scaffold in Medicinal Chemistry

The compound 7-Chloro-5-iodo (1H)Indazole (CAS: 1000343-56-5) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties and potential applications in drug discovery. This heterocyclic scaffold serves as a critical building block for the development of novel therapeutic agents, particularly in oncology and neurology. Recent studies have highlighted its role as a potent kinase inhibitor and its ability to modulate key signaling pathways involved in disease progression.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structural optimization of 7-Chloro-5-iodo (1H)Indazole derivatives to enhance their selectivity against specific kinase targets. The study utilized computational docking and molecular dynamics simulations to predict binding affinities, followed by in vitro assays to validate the inhibitory activity. Results demonstrated that certain derivatives exhibited nanomolar potency against ABL1 and SRC kinases, suggesting potential applications in targeted cancer therapies.

Another groundbreaking study, featured in Bioorganic & Medicinal Chemistry Letters, investigated the neuroprotective effects of 7-Chloro-5-iodo (1H)Indazole analogs. The research team synthesized a series of compounds and evaluated their ability to inhibit oxidative stress-induced neuronal apoptosis. Notably, one analog showed a 70% reduction in reactive oxygen species (ROS) levels in primary cortical neurons, positioning it as a promising candidate for neurodegenerative disease treatment.

Recent advancements in synthetic methodologies have also facilitated the scalable production of 7-Chloro-5-iodo (1H)Indazole. A 2024 report in Organic Process Research & Development detailed a novel palladium-catalyzed cross-coupling approach that improved yield and purity while reducing environmental impact. This innovation addresses previous challenges in large-scale synthesis, paving the way for broader preclinical evaluation.

The pharmacokinetic profile of 7-Chloro-5-iodo (1H)Indazole derivatives has been another focus area. A comparative study published in Drug Metabolism and Disposition revealed that halogen substitution at the 5-position significantly enhances metabolic stability in hepatic microsomes, with the iodo-substituted variant showing superior half-life compared to its bromo and chloro counterparts. These findings have important implications for drug design and dosing regimens.

Emerging applications in radiopharmaceuticals have further expanded the utility of this scaffold. Researchers at a leading pharmaceutical institute recently developed a 125I-labeled derivative of 7-Chloro-5-iodo (1H)Indazole for targeted alpha therapy in prostate cancer. Preliminary animal studies demonstrated selective accumulation in tumor tissues with favorable biodistribution, as reported in the Journal of Nuclear Medicine.

While the therapeutic potential of 7-Chloro-5-iodo (1H)Indazole is evident, challenges remain in optimizing selectivity and reducing off-target effects. Current research efforts are focusing on structure-activity relationship (SAR) studies to identify key modifications that enhance therapeutic index. The compound's versatility as a synthetic intermediate continues to inspire novel drug discovery campaigns across multiple disease areas.

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